6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride
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Overview
Description
6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride typically involves the reaction of 2-methylpyrimidin-4-ol with ethylenediamine in the presence of hydrochloric acid. The reaction proceeds through nucleophilic substitution, where the amino group of ethylenediamine attacks the pyrimidine ring, resulting in the formation of the desired product. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-aminoethyl)-6-methylpyrimidin-4-ol dihydrochloride
- 2-(aminomethyl)-6-methyl-4-pyrimidinol hydrochloride
- 2,2’-Oxydiethylamine dihydrochloride
Uniqueness
6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
2680536-63-2 |
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Molecular Formula |
C7H13Cl2N3O |
Molecular Weight |
226.10 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2-methyl-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-5-9-6(2-3-8)4-7(11)10-5;;/h4H,2-3,8H2,1H3,(H,9,10,11);2*1H |
InChI Key |
ZKDBSYTWLONVNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CCN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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